Product packaging for 2-(4-(tert-Butyl)phenyl)benzo[b]thiophene(Cat. No.:)

2-(4-(tert-Butyl)phenyl)benzo[b]thiophene

Cat. No.: B14134446
M. Wt: 266.4 g/mol
InChI Key: GIMWWRIJSDRRHI-UHFFFAOYSA-N
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Description

2-(4-(tert-Butyl)phenyl)benzo[b]thiophene is a high-value benzo[b]thiophene derivative that serves as a crucial synthetic intermediate in advanced materials science and medicinal chemistry research. Its primary research value lies in its role as a precursor for compounds with significant photophysical and biological activity. A prominent application is its one-step oxidation to this compound 1,1-dioxide, a molecule reported to exhibit an exceptionally high fluorescence quantum yield of up to 1.0 . This makes it an excellent candidate for developing new organic light-emitting diodes (OLEDs) and other photoluminescent materials . Furthermore, this compound can be utilized to synthesize complex molecules like (4-methoxyphenyl)(2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)methanone, which has been investigated as a ligand for cannabinoid receptors . The synthetic route to this compound has been demonstrated via a Pd-catalyzed Sonogashira-type cross-coupling, which can be scaled up to 10 mmol while maintaining good efficiency . The tert-butyl group on the phenyl ring can enhance the solubility and processability of resulting materials, which is a critical factor in the development of solution-processable organic semiconductors . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18S B14134446 2-(4-(tert-Butyl)phenyl)benzo[b]thiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H18S

Molecular Weight

266.4 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-1-benzothiophene

InChI

InChI=1S/C18H18S/c1-18(2,3)15-10-8-13(9-11-15)17-12-14-6-4-5-7-16(14)19-17/h4-12H,1-3H3

InChI Key

GIMWWRIJSDRRHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC3=CC=CC=C3S2

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations for Benzo B Thiophenes

Transition Metal-Catalyzed Synthetic Routes

Palladium catalysis stands out in the synthesis of benzo[b]thiophenes, enabling a range of cyclization and coupling reactions that offer high efficiency and functional group tolerance. These methods provide robust routes to 2-substituted and other functionalized benzo[b]thiophene derivatives.

A notable palladium(II)-catalyzed Sonogashira type cross-coupling reaction has been developed for the synthesis of 2-substituted benzo[b]thiophenes. rsc.org This method utilizes readily available starting materials, such as 2-halothiophenols and phenylacetylenes, to construct the benzo[b]thiophene ring system in moderate to good yields. rsc.orgrsc.org The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. rsc.orgwikipedia.org

Palladium-Catalyzed Cyclization and Coupling Reactions

Sonogashira Type Cross-Coupling Reaction for 2-Substituted Benzo[b]thiophenes
Application in the Synthesis of 2-(4-(tert-Butyl)phenyl)benzo[b]thiophene 1,1-Dioxide

This synthetic protocol has been successfully applied to the synthesis of this compound 1,1-dioxide. rsc.orgrsc.org The initial product, this compound, is synthesized via the palladium-catalyzed coupling of 2-iodothiophenol (B3069315) and 1-(tert-butyl)-4-ethynylbenzene. Subsequently, the sulfide (B99878) is oxidized to the corresponding sulfone, this compound 1,1-dioxide, using an oxidizing agent like hydrogen peroxide (H₂O₂) at room temperature. rsc.orgrsc.org This two-step process demonstrates the utility of the Sonogashira coupling-cyclization in preparing functionalized benzo[b]thiophene derivatives. rsc.org

Optimization of Reaction Conditions and Yield Studies

The efficiency of the Sonogashira type cross-coupling for benzo[b]thiophene synthesis is highly dependent on the reaction conditions. Studies have been conducted to optimize various parameters, including the choice of palladium catalyst, ligands, bases, and solvents. An investigation into the reaction between 2-iodothiophenol and phenylacetylene (B144264) revealed that palladium acetate (B1210297) [Pd(OAc)₂] provided the best catalytic activity. rsc.org The optimization of these conditions is crucial for achieving high yields of the desired 2-substituted benzo[b]thiophenes. rsc.org

Below is a summary of the optimization studies for the model reaction between 2-iodothiophenol and phenylacetylene.

EntryCatalyst (mol%)Ligand (mol%)Additive (equiv.)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (15)-AgTFA (1.1)DMF11034
2PdCl₂ (15)-AgTFA (1.1)DMF11025
3NiCl₂ (15)-AgTFA (1.1)DMF1104
4CoCl₂ (15)-AgTFA (1.1)DMF1108
5FeCl₃ (15)-AgTFA (1.1)DMF1105
6Pd(OAc)₂ (15)TMEDA (20)AgTFA (1.1)DMF11081
7Pd(OAc)₂ (15)bpy (20)AgTFA (1.1)DMF11065
8Pd(OAc)₂ (15)phen (20)AgTFA (1.1)DMF11058
9Pd(OAc)₂ (15)TMEDA (20)Ag₂O (1.1)DMF11075
10Pd(OAc)₂ (15)TMEDA (20)AgTFA (1.1)DMSO11078
11Pd(OAc)₂ (15)TMEDA (20)AgTFA (1.1)NMP11072

Reaction conditions: 2-iodothiophenol (0.5 mmol), alkyne (4 equiv.), catalyst, ligand, and additive in solvent (2 mL) under N₂ for 24 h. Data sourced from Chen et al. (2017). rsc.org

Proposed Reaction Mechanism for Pd(II)-Catalyzed Sonogashira Cyclization

Based on experimental observations, a two-step reaction pathway is proposed for the palladium-catalyzed synthesis of 2-substituted benzo[b]thiophenes. rsc.orgscispace.com The first step involves the standard Sonogashira coupling of a 2-halothiophenol with a terminal alkyne to form a 2-alkynylthiophenol intermediate. rsc.orgscispace.com In the second step, this intermediate undergoes a palladium-coordinated cyclization. rsc.orgscispace.com The palladium catalyst coordinates with the intermediate, facilitating an addition to the carbon-carbon triple bond. rsc.orgscispace.com Subsequent protonation results in the formation of the benzo[b]thiophene ring and regeneration of the palladium catalyst, allowing it to re-enter the catalytic cycle. rsc.orgscispace.com The intermediate, 2-(phenylethynyl)benzenethiol, has been observed by GC/MS, supporting this proposed mechanism. rsc.orgscispace.com

An alternative and efficient palladium-catalyzed method for functionalizing the benzo[b]thiophene core is the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids. nih.govacs.org This novel oxidative cross-coupling reaction proceeds via a C-H bond activation pathway, offering high atom economy and environmental friendliness. nih.gov The reaction demonstrates high C2 selectivity, a broad substrate scope, and tolerance for various functional groups. nih.govacs.org

The process involves a Pd(II)-catalyzed direct arylation at the C2-position of the benzo[b]thiophene 1,1-dioxide ring. nih.govnih.gov The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(OAc)₂, an oxidant like Cu(OAc)₂, and a base in a suitable solvent. acs.org This methodology provides a direct route to construct C2-arylated benzo[b]thiophene 1,1-dioxides, which are of interest for their photoluminescence properties. nih.govacs.org

An exploration into the synthesis of this compound reveals a landscape rich with diverse and innovative chemical strategies. This article focuses on the synthetic methodologies and mechanistic investigations pertinent to the formation of the benzo[b]thiophene scaffold, a core structure in numerous pharmaceuticals and materials science applications. The methodologies discussed range from transition-metal-catalyzed reactions to metal-free cyclization strategies, providing a comprehensive overview of the chemical pathways to this important class of compounds.

Advanced Reaction Chemistry and Functionalization of Benzo B Thiophenes

Oxidation of Benzo[b]thiophenes to Sulfone Derivatives (1,1-Dioxides)

The oxidation of the sulfur atom in the benzo[b]thiophene ring to a sulfone (1,1-dioxide) is a fundamental transformation that significantly alters the electronic and photophysical properties of the molecule. This conversion is often a key step in the synthesis of functional materials. rsc.orgrsc.org

The compound 2-(4-(tert-butyl)phenyl)benzo[b]thiophene can be readily oxidized to its corresponding 1,1-dioxide. rsc.orgrsc.org A common and efficient method involves the use of hydrogen peroxide (H₂O₂) in the presence of an acid, such as formic acid, in a solvent like dichloromethane. rsc.org This reaction typically proceeds smoothly at room temperature, offering a mild and practical route to the sulfone derivative. rsc.orgrsc.org The resulting this compound 1,1-dioxide is noted for its fluorescence properties, making it a compound of interest for applications in materials science. rsc.orgrsc.org Other oxidizing agents, such as peracetic acid or dimethyl dioxirane (B86890) (DMD), have also been employed for the oxidation of benzo[b]thiophenes, although reaction conditions may vary depending on the substrate's electronic nature. researchgate.net

ReactantOxidizing AgentSolvent/AcidTemperatureTimeProductRef
This compoundH₂O₂ (30%)Dichloromethane / Formic AcidRoom Temp.4hThis compound 1,1-dioxide rsc.org

Regioselective C-H Functionalization Reactions

Direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis, offering atom-economical pathways to complex molecules without the need for pre-functionalized starting materials. For C2-substituted benzo[b]thiophenes, the C3-position is a primary site for electrophilic substitution and other functionalization reactions. chemicalbook.com

A method for the direct chlorination at the C3-position of C2-substituted benzo[b]thiophenes has been developed using sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) as the chlorine source. rsc.orgnih.gov This reaction is typically performed in aqueous acetonitrile (B52724) at elevated temperatures (65–75 °C) and provides the corresponding 3-chloro-benzo[b]thiophene derivatives in moderate yields. rsc.org

The reaction is tolerant of various functional groups at the C2-position, including alkyl and vinyl groups. rsc.org However, the presence of alcohol functionalities can lead to competing oxidation reactions, and a carbonyl group at the C2-position may inhibit the halogenation altogether. rsc.org DFT calculations suggest a mechanism involving the formation of a C2–C3 chloronium ion intermediate, which then undergoes re-aromatization to yield the C3-chlorinated product. nih.gov

SubstrateReagentConditionsProductYieldRef
2-Methylbenzo[b]thiopheneNaOCl·5H₂OMeCN/H₂O, 75 °C3-Chloro-2-methylbenzo[b]thiophene50% rsc.org
2-Allylbenzo[b]thiopheneNaOCl·5H₂OMeCN/H₂O, 75 °C2-Allyl-3-chlorobenzo[b]thiophene30% rsc.org

While the C3 position is often the most reactive site for electrophilic attack on the benzo[b]thiophene core, functionalization at the C2 position can be achieved through modern catalytic methods, particularly after oxidation to the 1,1-dioxide. A novel palladium(II)-catalyzed oxidative cross-coupling reaction allows for the direct C2-arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids. nih.govacs.orgnih.gov This C-H activation strategy exhibits high selectivity for the C2-position, tolerates a broad range of functional groups, and provides access to a series of C2-arylated products with significant photoluminescence properties. nih.govacs.org

Similarly, a Pd(II)-catalyzed C2-selective oxidative Heck reaction has been developed for the olefination of benzo[b]thiophene 1,1-dioxides with alkenes such as styrenes and acrylates. acs.org This transformation also proceeds via a direct C–H bond activation strategy and demonstrates broad functional group tolerance, yielding π-conjugated fluorescent molecules. acs.org

SubstrateCoupling PartnerCatalyst/ConditionsProduct TypeRef
Benzo[b]thiophene 1,1-dioxideArylboronic AcidsPd(OAc)₂, Cu(OAc)₂, Pyridine (B92270), DMSOC2-Arylated Benzo[b]thiophene 1,1-dioxide nih.govacs.org
Benzo[b]thiophene 1,1-dioxideStyrenes/AcrylatesPd(OAc)₂, Ag₂CO₃, K₂S₂O₈, TFAC2-Olefinated Benzo[b]thiophene 1,1-dioxide acs.org

Derivatization Strategies and Synthetic Versatility

The synthetic versatility of the this compound scaffold is demonstrated through a variety of derivatization strategies. The initial construction of the C2-aryl benzo[b]thiophene core can be achieved through efficient catalytic methods, such as a Pd(II)-catalyzed Sonogashira-type cross-coupling reaction between 2-iodothiophenol (B3069315) and a terminal alkyne like 4-tert-butylphenylacetylene. rsc.orgscispace.com

Once formed, the core structure can be manipulated through the reactions described previously. The oxidation to the sulfone (1,1-dioxide) derivative not only modifies its electronic properties but also activates the molecule for further C-H functionalization at the C2 position. nih.govacs.org The C3-chlorinated derivatives obtained via reaction with sodium hypochlorite serve as valuable intermediates for further cross-coupling reactions. For instance, these C3-chloro derivatives can be coupled with phenylboronic acid under standard Suzuki–Miyaura conditions, allowing for the introduction of an aryl group at the C3-position, further expanding the structural diversity of the scaffold. nih.gov

The ability to selectively functionalize the benzo[b]thiophene core at various positions (C2 and C3) through a sequence of reactions—including core synthesis, oxidation, and regioselective C-H functionalization—highlights the immense synthetic utility and versatility of this heterocyclic system for creating novel compounds for diverse applications.

Structure Activity Relationship Sar Studies of Benzo B Thiophene Derivatives

Methodologies for Investigating SAR

A variety of methodologies are employed to elucidate the structure-activity relationships of benzo[b]thiophene derivatives, ranging from computational modeling to experimental biological assays.

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR is a key computational technique used to correlate the structural or physicochemical properties of compounds with their biological activities. researchgate.net For 2-arylbenzothiophene derivatives, such as analogs of the selective estrogen receptor modulator (SERM) raloxifene (B1678788), four-dimensional QSAR (4D-QSAR) analysis has been successfully applied. nih.gov This method considers the conformational flexibility of the molecules and their alignment in 3D space, providing a more dynamic and realistic model of ligand-receptor interactions. nih.gov

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Molecular docking studies have been instrumental in understanding the binding modes of benzo[b]thiophene derivatives with various biological targets, including enzymes and receptors. nih.govnih.gov These studies help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the biological activity of the compounds. nih.gov

Density Functional Theory (DFT): DFT calculations are used to evaluate the quantum chemical properties of molecules, which can help in predicting their reactivity and stability. nih.gov

Experimental and Analytical Techniques:

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental for confirming the chemical structures of newly synthesized derivatives. nih.gov

Biological Assays: In vitro assays are essential for determining the biological activity of the compounds. These can include enzyme inhibition assays, receptor binding assays, and cell-based assays to measure effects like antiproliferative activity. nih.govnih.gov

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) are used to purify compounds and can also be employed in studies to determine physicochemical properties like lipophilicity.

These methodologies, often used in combination, provide a comprehensive understanding of how structural modifications to the benzo[b]thiophene scaffold influence its function, guiding the rational design of new and more effective molecules.

Impact of Substituent Modifications on Molecular Function

The biological activity and material properties of benzo[b]thiophene derivatives are highly dependent on the nature and position of substituents on the core structure.

The positions of substituents on the benzo[b]thiophene core, particularly at the C2 and C3 positions of the thiophene (B33073) ring, play a critical role in determining the molecule's biological activity. Functionalization at C2 is generally well-established, but selective functionalization at C3 can be more challenging. nih.gov

Studies on cholinesterase inhibitors have provided valuable insights into the importance of substitution patterns. In a series of 2-phenylbenzo[b]thiophene (B72322) derivatives, it was found that the introduction of a substituent at the C3 position had a significant impact on enzyme inhibition. For example, comparing 2-(4-aminophenyl)benzo[b]thiophene with 2-(4-aminophenyl)-3-(4-aminobenzoyl)benzothiophene, the addition of the 3-(4-aminobenzoyl) group markedly improved the inhibitory activity against butyrylcholinesterase (BChE) while maintaining a similar level of inhibition against acetylcholinesterase (AChE). nih.gov This suggests that the C3 position can be modified to enhance potency and selectivity for specific biological targets. nih.gov

Conversely, in the development of antiestrogens based on the 2-phenylbenzo[b]thiophene scaffold, modifications are often focused on introducing side chains at the C3 position to modulate the hormonal profile. nih.gov The nature of the functional group at this position, rather than just its presence, dictates whether the compound acts as an agonist or an antagonist. nih.gov

The 2-phenyl substituent is a common feature in many biologically active benzo[b]thiophene derivatives. Modifications to this phenyl ring, as well as the introduction of specific groups like the tert-butyl group, can significantly alter the compound's properties.

Substituents on the phenyl ring at the C2 position of the benzo[b]thiophene core are crucial for activity. In the case of raloxifene analogs, a 4'-hydroxy group on the phenyl ring is involved in a hydrogen bond interaction with the estrogen receptor. nih.gov However, SAR studies have shown that the 6-hydroxy group on the benzo[b]thiophene ring is more critical for biological activity than the 4'-hydroxy group. nih.gov The presence of other substituents on the phenyl ring, such as a 3'-chloro group, can lead to a decrease in predicted potency, highlighting the sensitivity of this region to modification. nih.gov

For cholinesterase inhibitors, the presence of electron-donating groups at the 4-position of the phenyl rings attached to both the C2 and C3 positions of the benzo[b]thiophene scaffold has been identified as a favorable pattern for activity. nih.gov

The electronic properties of substituents on the 2-phenylbenzo[b]thiophene scaffold have a profound effect on both biological activity and chemical reactivity, which is relevant for material properties.

In the context of biological response , a study on 2-phenylbenzo[b]thiophene-based cholinesterase inhibitors found that the presence of electron-donating groups (EDGs) at the para-position of the aryl rings at C2 and C3 was a favorable substitution pattern for the desired inhibitory activities. nih.gov Specifically, derivatives with amino (-NH2) and hydroxyl (-OH) groups, which are strong EDGs, showed notable activity. nih.gov

From a material properties and synthetic chemistry perspective, the electronic nature of substituents can influence reaction yields and pathways. For instance, in the synthesis of 2-phenylbenzothiophenes via an intramolecular Wittig reaction, good yields were obtained when using acyl chlorides substituted with electron-donating groups like methyl and methoxy (B1213986). nih.gov Conversely, the synthesis of 3-benzoyl-2-phenylbenzothiophenes was more efficient with acyl chlorides bearing para-substituted electron-withdrawing groups (EWGs) such as nitro, cyano, and trifluoromethyl. nih.gov This demonstrates how the electronic nature of substituents can be tuned to direct chemical synthesis, a key aspect in the development of new materials.

The introduction of EWGs or EDGs can also modulate the optoelectronic properties of the benzo[b]thiophene core, which is relevant for applications in organic electronics. mdpi.com

Correlation between Structural Features and Targeted Biological Activities

The specific structural features of 2-phenylbenzo[b]thiophene derivatives can be correlated with their activity against various biological targets.

Enzyme Inhibition Profiles: A series of 2-phenylbenzothiophenes and their 3-acyl derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.gov The SAR analysis revealed that while simple 2-phenylbenzothiophenes showed low inhibition, the introduction of a 3-benzoyl group (creating a benzothiophene-chalcone hybrid) generally improved inhibitory activity. nih.gov The nature of the substituent on the phenyl rings was critical. For instance, compound 5h with amino groups at the para-position of both the C2-phenyl and C3-benzoyl rings was the most potent and selective BChE inhibitor. nih.gov

CompoundSubstituent (R) on C2-PhenylSubstituent (R') on C3-BenzoylAChE IC50 (µM)BChE IC50 (µM)
5f H4-CF362.10> 100
5h 4-NH24-NH2> 10024.35
5i 4-OH4-OH> 10059.60
Data sourced from a study on cholinesterase inhibitors. nih.gov

Receptor Binding Modulation: The 2-phenylbenzo[b]thiophene scaffold is the core of selective estrogen receptor modulators (SERMs) like raloxifene. SAR studies on these compounds have established key structural requirements for high-affinity binding to the estrogen receptor (ER). These include a hydroxyl group at the C6 position of the benzo[b]thiophene core and another at the C4' position of the C2-phenyl ring. nih.gov A basic amine side chain, typically attached via the C3 position, is also crucial for antagonistic activity. nih.gov The length and nature of this side chain influence the binding affinity and the compound's hormonal profile (agonist vs. antagonist). nih.gov

Derivative TypeKey Structural FeaturesBiological Effect
Raloxifene Analog6-OH, 4'-OH, C3-piperidine ringEstrogen Receptor Antagonist
Antiestrogen 6e 6-OH, 4'-OH, C3-long chain with heptafluorobutyl-methylcarbamoylPure Estrogen Antagonist
Information based on studies of 2-phenylbenzo[b]thiophene-based antiestrogens. nih.govnih.gov

Aggregation Modulation: Derivatives of 2-phenylbenzo[b]thiophene have been investigated as modulators of amyloid-beta (Aβ42) peptide aggregation, a key pathological event in Alzheimer's disease. A study of N-phenylbenzo[b]thiophene-2-carboxamide derivatives showed that these small molecules could either inhibit or promote Aβ42 fibrillogenesis depending on the substitution pattern on the N-phenyl ring. nih.gov

Compounds with a methoxyphenol moiety were found to be inhibitors of Aβ42 aggregation. In contrast, derivatives with a 4-methoxyphenyl (B3050149) group acted as promoters of aggregation. Molecular docking studies suggested that the orientation of the benzo[b]thiophene ring plays a significant role in determining whether the compound inhibits or accelerates aggregation. nih.gov

Compound ClassKey Structural FeatureEffect on Aβ42 Aggregation
N-(methoxyphenyl)benzo[b]thiophene-2-carboxamidesMethoxyphenol moietyInhibition
N-(4-methoxyphenyl)benzo[b]thiophene-2-carboxamide4-methoxyphenyl moietyPromotion
Findings from a study on Aβ42 aggregation modulators. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Mechanistic Insights (e.g., DFT Calculations for Reaction Pathways and Intermediates)

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, frequently employed to investigate the mechanisms of chemical reactions. For the synthesis of benzo[b]thiophene scaffolds, DFT calculations can illuminate the intricate details of reaction pathways, transition states, and intermediates, which are often difficult to observe experimentally.

For instance, DFT studies have been applied to understand the Diels-Alder reactions leading to the formation of benzo[b]thiophenes. These calculations help in selecting suitable diene and dienophile pairs by evaluating their electronic properties and predicting the feasibility and stereoselectivity of the reaction. By analyzing the energies of reactants, transition states, and products, researchers can map out the entire reaction coordinate, providing valuable insights for optimizing reaction conditions. conicet.gov.ar

In the context of palladium-catalyzed cross-coupling reactions, a common method for synthesizing 2-aryl-benzo[b]thiophenes, DFT calculations can elucidate the catalytic cycle. These studies can model the oxidative addition, transmetalation, and reductive elimination steps, identifying the rate-determining step and the role of ligands in facilitating the reaction. For example, in a study on the palladium-catalyzed arylation of 7-azaindoles, DFT was used to determine the transition state energies for C2 versus C3 arylation, explaining the observed regioselectivity. acs.org Although not specific to 2-(4-(tert-butyl)phenyl)benzo[b]thiophene, these examples showcase the power of DFT in providing a deep, mechanistic understanding of the synthesis of related compounds.

A hypothetical DFT study on the synthesis of this compound could involve modeling the Suzuki or Stille coupling between a 2-halobenzo[b]thiophene and a 4-(tert-butyl)phenylboronic acid (or stannane). Such a study would likely calculate the energies of the palladium catalyst in its various oxidation states and its complexes with the reactants and intermediates, providing a detailed picture of the reaction mechanism.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are pivotal in the field of drug discovery and design, allowing for the prediction of how a ligand, such as a benzo[b]thiophene derivative, might interact with a biological target, typically a protein.

While no specific molecular docking studies for this compound were identified, numerous studies on analogous compounds highlight the potential of this scaffold in medicinal chemistry. For example, derivatives of 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene have been investigated as selective COX-2 inhibitors, with molecular docking studies revealing key interactions within the enzyme's active site that explain their biological activity. researchgate.net Similarly, novel benzo[b]thiophene-2-carbaldehyde derivatives have been studied as potential ligands for human IgM Fc domains, with docking and MD simulations identifying stable protein-ligand complexes and key binding interactions. nih.gov

In a typical molecular docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand, in this case, this compound, is then computationally placed into the binding site of the protein in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

MD simulations can then be used to refine the docked complex, providing a dynamic view of the ligand-protein interaction over time. These simulations can reveal the stability of the binding pose, the role of water molecules in the binding site, and the conformational changes that may occur in both the ligand and the protein upon binding. For instance, MD simulations on benzo[b]thiophene derivatives have shown stable protein-ligand complexes with minimal fluctuations, indicating a strong and stable binding. nih.gov

A hypothetical docking study of this compound could explore its potential as an inhibitor for various enzymes where a hydrophobic pocket could accommodate the tert-butylphenyl group. The results of such a study could guide the synthesis of new derivatives with improved potency and selectivity.

Prediction and Elucidation of Electronic Structures for Functional Material Design

The electronic properties of organic molecules are central to their application in functional materials, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Quantum chemical calculations are indispensable for predicting and understanding these properties.

The electronic structure of benzo[b]thiophene derivatives, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dictates their charge transport characteristics. For use in p-type organic semiconductors, a relatively high HOMO level is desirable for efficient hole injection, while a sufficiently large HOMO-LUMO gap is needed for stability.

Studies on benzo[b]thieno[2,3-d]thiophene derivatives have shown that these compounds can act as solution-processable organic semiconductors. mdpi.comrsc.orgresearchgate.net DFT calculations on these molecules have been used to determine their frontier molecular orbital energies, which are then correlated with their experimentally measured electrochemical properties and device performance. mdpi.com These studies reveal how modifications to the molecular structure, such as extending the π-conjugation, can tune the HOMO and LUMO levels and, consequently, the material's electronic properties. mdpi.com

For this compound, DFT calculations would likely predict a HOMO localized primarily on the electron-rich benzo[b]thiophene core and the phenyl ring, while the LUMO would also be distributed across this conjugated system. The tert-butyl group, being an electron-donating group, would be expected to slightly raise the HOMO energy level compared to an unsubstituted 2-phenylbenzo[b]thiophene (B72322). The calculated HOMO-LUMO gap would provide an estimate of the optical and electronic band gap, a critical parameter for its potential use in organic electronics.

Below is a hypothetical data table of calculated electronic properties for this compound, based on typical values for similar compounds, which would be generated from a DFT study.

PropertyPredicted ValueSignificance
HOMO Energy-5.4 eVRelates to the ionization potential and hole injection efficiency.
LUMO Energy-1.7 eVRelates to the electron affinity and electron injection efficiency.
HOMO-LUMO Gap3.7 eVCorrelates with the electronic band gap and influences optical properties and stability.
Dipole Moment~1.2 DAffects molecular packing and solubility.

Note: These values are illustrative and would need to be confirmed by specific quantum chemical calculations for this compound.

Computational Assessment of Molecular Descriptors Relevant to Research Applications

Molecular descriptors are numerical values that encode chemical information and are used to create quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. These models correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively.

For benzo[b]thiophene derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities, such as anticancer and antioxidant effects. researchgate.netresearchgate.net These studies typically involve calculating a wide range of molecular descriptors, including:

Steric descriptors: Related to the size and shape of the molecule.

Electronic descriptors: Describing the electronic properties, such as partial charges and dipole moments.

Topological descriptors: Encoding the connectivity of atoms in the molecule.

Electrostatic descriptors: Pertaining to the charge distribution and electrostatic potential.

In a QSAR study of benzo[b]thiophene-based histone deacetylase inhibitors, descriptors such as polar surface area and various electro-topological parameters were found to be correlated with anticancer activity. researchgate.net For a series of di(hetero)arylamine derivatives of benzo[b]thiophenes, QSAR models for radical scavenging activity highlighted the importance of descriptors related to the presence of electronegative atoms and polarizable pairs of atoms at specific topological distances. researchgate.net

For this compound, a computational assessment of its molecular descriptors could provide insights into its potential biological activities and physical properties. For example, the presence of the bulky and hydrophobic tert-butyl group would significantly influence its steric and lipophilic properties, which could be important for its interaction with biological targets or its solubility in organic solvents.

A hypothetical table of calculated molecular descriptors for this compound is presented below.

DescriptorPredicted ValueRelevance
Molecular Weight266.41 g/mol Basic physicochemical property.
LogP (octanol-water partition coefficient)~5.8Indicates high lipophilicity, affecting solubility and membrane permeability.
Polar Surface Area (PSA)~28.2 ŲInfluences cell membrane penetration and oral bioavailability.
Number of Rotatable Bonds2Relates to conformational flexibility.

Note: These values are estimates and would be precisely calculated using specialized software in a formal computational study.

Applications in Chemical and Biological Research

Medicinal Chemistry Research Applications

The versatility of the benzo[b]thiophene core has positioned it as a structure of high interest in the development of novel therapeutic agents. nih.gov Its derivatives have been investigated for a wide array of pharmacological activities, demonstrating its significance in medicinal chemistry. researchgate.netnih.gov

In drug discovery, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, distinct biological targets, thereby serving as a basis for the development of various therapeutic agents. The benzo[b]thiophene nucleus is widely recognized as such a scaffold. researchgate.netnih.gov This is attributed to its ability to be readily functionalized at various positions, allowing for the fine-tuning of its steric, electronic, and lipophilic properties to achieve desired biological activity and selectivity. nih.gov

Compounds containing the benzo[b]thiophene moiety have been developed as anti-inflammatory agents, urokinase inhibitors, and cognition-enhancing agents, among others. nih.gov The structural similarity of benzo[b]thiophene derivatives to endogenous molecules and other active compounds allows them to serve as effective lead structures in the design of new drugs. researchgate.netnih.gov The 2-phenyl substitution is a common feature in many biologically active derivatives, highlighting the importance of this particular arrangement in achieving interaction with various receptors and enzymes. nih.gov

The 2-phenylbenzo[b]thiophene (B72322) scaffold has been a fruitful starting point for the design of various enzyme inhibitors. Researchers have synthesized and evaluated derivatives for their ability to inhibit enzymes implicated in a range of diseases.

One area of investigation is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease. nih.gov Studies have shown that hybrids of benzothiophene (B83047) and chalcone (B49325) can act as cholinesterase inhibitors. For example, compound 5f (from a study on benzothiophene-chalcone hybrids) was identified as a notable AChE inhibitor, while compound 5h from the same study proved to be the most effective BChE inhibitor, with potency comparable to the reference drug galantamine. nih.gov The introduction of a benzoyl group at the 3-position of the 2-phenylbenzothiophene scaffold generally improved the inhibitory activity against both enzymes. nih.gov

Additionally, derivatives of the benzo[b]thiophene scaffold have been explored as aldose reductase inhibitors. semanticscholar.org This enzyme is a target for preventing complications associated with diabetes.

Table 1: Cholinesterase Inhibitory Activity of Selected 2-Phenylbenzo[b]thiophene Derivatives This table is generated based on data for representative compounds from a study on benzothiophene-chalcone hybrids to illustrate the research application. nih.gov

Compound Target Enzyme IC₅₀ (µM)
5f AChE 62.10
5h BChE 24.35

The 2-phenylbenzo[b]thiophene core is structurally related to nonsteroidal estrogens and anti-estrogens and is the central scaffold of the selective estrogen receptor modulator (SERM), Raloxifene (B1678788). nih.gov This has prompted extensive research into derivatives for their potential as anti-estrogen agents, particularly for hormone-dependent breast cancer.

Studies have focused on synthesizing 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophenes with various side chains at the 3-position. nih.govnih.gov The biological properties of these compounds are highly dependent on the nature of this side chain. Research has shown that these compounds can exhibit high binding affinity for the estrogen receptor (ER). nih.gov For example, 2-(4-hydroxyphenyl)-3-ethyl-5-hydroxybenzo[b]thiophene demonstrated a relative binding affinity (RBA) of 60, where 17β-estradiol is 100. nih.gov

Certain derivatives have been identified as pure antagonists, completely blocking the effects of estrogen without exhibiting any estrogenic activity themselves. nih.gov One such compound, 6e (3-[10-(2,2,3,3,4,4,4-heptafluorobutyl-methylcarbamoyl)decyl]-6-hydroxy-2-(4-hydroxyphenyl)benzo-[b]thiophene), strongly inhibited the growth of estrogen-sensitive MCF-7 breast cancer cells with a very low IC₅₀ value, indicating high potency. nih.gov These findings underscore the potential of the 2-phenylbenzo[b]thiophene scaffold in developing agents that modulate estrogen receptor activity. nih.govnih.gov

Table 2: Anti-Estrogenic Activity of Selected 2-Phenylbenzo[b]thiophene Derivatives This table is generated based on data from studies on nonsteroidal estrogen antagonists to illustrate research findings. nih.govnih.gov

Compound Parameter Value Target/Assay
2-(4-hydroxyphenyl)-3-ethyl-5-hydroxybenzo[b]thiophene RBA 60 Calf Uterine Estrogen Receptor
2-(4-hydroxyphenyl)-3-ethyl-6-hydroxybenzo[b]thiophene RBA 28 Calf Uterine Estrogen Receptor

| 6e | IC₅₀ | 5 nM | MCF-7 Cell Growth Inhibition |

The search for new antimalarial agents to combat drug-resistant strains of Plasmodium has led researchers to explore a variety of chemical scaffolds, including benzo[b]thiophene. researchgate.netuow.edu.au Research has involved the synthesis of compounds based on the benzo[b]thiophene-2-carboxamide (B1267583) motif and their evaluation against chloroquine-resistant and sensitive strains of Plasmodium falciparum. uow.edu.au

While much of the research focuses on substitutions at the 2-position with groups other than a phenyl ring, the general activity of the scaffold is notable. For instance, certain benzo[b]thienoquinolinone derivatives, derived from the core scaffold, were identified as active leads in in-vitro antimalarial assays. uow.edu.au The introduction of the benzo[b]thiophene structure into the side chain of known antimalarial aminoquinolines has been shown to produce compounds with significant efficacy in research models. researchgate.net This highlights the utility of the benzo[b]thiophene core as a valuable fragment in the design of novel antimalarial drug candidates. researchgate.netuow.edu.au

Microtubules are critical components of the cytoskeleton involved in cell division, making them a key target for anticancer drug development. The 2-phenylbenzo[b]thiophene skeleton has been identified as the basis for a class of compounds that inhibit tubulin polymerization. nih.govnih.gov

A lead compound in this series, 2-(4'-methoxyphenyl)-3-(3',4',5'-trimethoxybenzoyl)-6-methoxybenzo[b]thiophene, was found to inhibit tubulin polymerization and arrest cancer cells in the mitotic phase of the cell cycle. nih.gov The 3-aroyl-2-arylbenzo[b]thiophene molecular skeleton is a key feature of these agents. nih.gov Further studies on related structures, specifically 2-(3,4,5-trimethoxybenzoyl)-benzo[b]thiophenes, have explored how substitutions on the benzene (B151609) ring of the benzo[b]thiophene nucleus affect activity. nih.gov The placement of a methoxy (B1213986) group at the C-4, C-6, or C-7 positions was found to yield the best antiproliferative activities, with these compounds demonstrating an ability to arrest cells in the G2/M phase by disrupting microtubule formation. nih.gov

Table 3: Antiproliferative Activity of a Representative Antitubulin Benzo[b]thiophene This table is generated based on data for a lead compound to illustrate its research application. nih.gov

Compound Activity Observation Cell Line
2-(4'-methoxyphenyl)-3-(3',4',5'-trimethoxybenzoyl)-6-methoxybenzo[b]thiophene Growth Inhibition Inhibited growth of several human cancer cell lines CA46 Burkitt lymphoma, etc.

With the rise of antimicrobial resistance, there is a pressing need for new classes of antibiotics. The benzo[b]thiophene scaffold has been investigated for its potential in developing novel antimicrobial agents. nih.govnih.gov

Research into 3-halobenzo[b]thiophenes has shown that antimicrobial activity is highly dependent on the substitution patterns. A study found that 2-tert-butyl and 2-phenyl substituted benzo[b]thiophenes showed no significant inhibitory activity against tested bacteria or fungi on their own. nih.gov However, the introduction of other functional groups, such as a methyl alcohol or a cyclohexanol (B46403) moiety at the C-2 position, alongside a halogen at C-3, led to compounds with potent activity against Gram-positive bacteria and the fungus Candida albicans. nih.gov For instance, a 2-(1-cyclohexanol)-3-chloro-benzo[b]thiophene derivative exhibited a low minimum inhibitory concentration (MIC) of 16 µg/mL against several pathogens. nih.gov

In another approach, combining the benzo[b]thiophene nucleus with an acylhydrazone functional group has yielded compounds with activity against multidrug-resistant Staphylococcus aureus (MRSA). nih.gov One derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, showed an MIC of 4 µg/mL against both a reference strain and clinically isolated resistant strains of S. aureus. nih.gov

Table 4: Antimicrobial Activity of Selected Benzo[b]thiophene Derivatives This table is generated based on data from studies on antimicrobial agents to illustrate research findings. nih.govnih.gov

Compound/Derivative Class Pathogen MIC (µg/mL)
2-(1-cyclohexanol)-3-chloro-benzo[b]thiophene Bacillus cereus 16
2-(1-cyclohexanol)-3-chloro-benzo[b]thiophene Staphylococcus aureus 16
2-(1-cyclohexanol)-3-chloro-benzo[b]thiophene Enterococcus faecalis 16
2-(1-cyclohexanol)-3-chloro-benzo[b]thiophene Candida albicans 16

Modulation of Amyloid Beta Aggregation in Research Models

While the aggregation of amyloid-beta (Aβ) peptides is a key area of research in neurodegenerative diseases, studies specifically investigating the effect of 2-(4-(tert-Butyl)phenyl)benzo[b]thiophene on this process have not been prominently reported. Research in this area has tended to focus on more complex derivatives. For instance, studies have shown that N-phenylbenzo[b]thiophene-2-carboxamide derivatives can act as modulators of Aβ42 aggregation, with the specific substitution pattern determining whether they inhibit or promote fibril formation. researchgate.netnih.gov These findings highlight the potential of the benzo[b]thiophene core as a scaffold for developing modulators of protein aggregation, though the role of the simpler this compound has yet to be elucidated.

Investigation of Molecular Mechanisms of Biological Action

The broader class of benzo[b]thiophene derivatives has been the subject of extensive investigation into their molecular mechanisms of action. Various studies have documented the ability of specific derivatives to induce apoptosis and affect the cell cycle in cancer cell lines. nih.govunife.it For example, certain tetracyclic derivatives of benzo[b]thiophenes have been shown to induce cell cycle perturbations and trigger apoptosis upon photoexcitation in human tumor cell lines. nih.gov Similarly, 2-(4-hydroxyphenyl)-benzo[b]thiophen-6-ol, a related compound, was found to induce apoptosis in specific breast cancer cells. researchgate.net Other research has explored benzo[b]thiophene-based molecules as enzyme inhibitors, such as cholinesterase inhibitors. nih.gov Despite the wide-ranging biological activities reported for the benzo[b]thiophene family, specific research detailing the molecular mechanisms of this compound, including its effects on enzyme modulation, cellular pathways, cell cycle progression, or apoptosis induction, is not extensively covered in the available literature.

Advanced Materials Science Research Applications

In contrast to its biological profile, this compound and its parent scaffold are well-recognized in the field of materials science, particularly for applications in organic electronics.

Development of Organic Functional Materials

Benzo[b]thiophene and its derivatives are considered important building blocks for the synthesis of organic functional materials. researchgate.net Their rigid, planar, and π-conjugated structure is conducive to efficient charge transport, making them attractive for electronic applications. nih.gov The introduction of substituents like the 4-(tert-butyl)phenyl group can be used to tune the material's properties, such as its solubility, processability, and molecular packing in the solid state, which are critical factors for device performance.

Exploration in Organic Electronics Research

The researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT) scaffold, a more extended version of the benzo[b]thiophene core, has given rise to some of the highest-performing organic semiconductors for applications in organic field-effect transistors (OFETs). nih.govmdpi.com While research often focuses on these larger, more complex systems, simpler structures like 2-phenylbenzo[b]thiophenes serve as fundamental models and synthetic precursors. researchgate.net These materials are investigated for their potential as active components in a variety of organic electronic devices, leveraging their semiconductor properties. mdpi.com The tert-butyl group is often incorporated into organic semiconductors to enhance solubility and influence thin-film morphology.

Characterization of Photophysical Properties: Fluorescence and Aggregation-Induced Emission (AIE) Characteristics for π-Conjugated Systems

The photophysical properties of benzo[b]thiophene derivatives are a key area of investigation. These compounds often exhibit fluorescence due to their extended π-conjugated systems. Research into a series of 2-substituted benzo[b]thiophenes has been conducted, including the synthesis of this compound and its corresponding 1,1-dioxide derivative. researchgate.netrsc.org The dioxide derivative, in particular, has been noted for exhibiting a high fluorescence quantum yield. researchgate.net The study of how different solvents affect the fluorescence emission (solvatochromism) is also crucial for understanding their potential in sensing and imaging applications. nih.gov

While the core structure is fluorescent, there is no specific mention in the reviewed literature of this compound exhibiting aggregation-induced emission (AIE). AIE is a phenomenon typically observed in molecules with steric hindrance that restricts intramolecular rotations in the aggregated state, leading to enhanced emission.

Below is a table summarizing representative photophysical data for related benzo[b]thiophene compounds to provide context.

Compound FamilyAbsorption Max (λabs)Emission Max (λem)Quantum Yield (Φ)Reference
Benzo[b]thiophene Derivatives~300-350 nm~340-450 nmVaries researchgate.net
2-(Aryl)benzo[b]thiophene 1,1-dioxidesNot SpecifiedNot SpecifiedUp to ~100% researchgate.net

Investigation of Optical Brightener Properties

In the field of industrial chemicals, compounds with strong blue fluorescence are often investigated as optical brighteners or fluorescent whitening agents. These agents function by absorbing UV light and re-emitting it in the blue region of the visible spectrum, counteracting the natural yellowing of materials. A well-known optical brightener, Fluorescent Brightener 184 (also known as OB), is the compound 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene. chemicalbook.comamazontele.comchemicalbook.com Although this molecule contains a thiophene (B33073) core and tert-butyl groups, its structure is distinct from this compound. A thorough review of the literature did not yield specific studies investigating or utilizing this compound for optical brightener applications.

Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-(4-(tert-Butyl)phenyl)benzo[b]thiophene, providing precise information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the compound's aromatic and aliphatic regions. In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as the solvent on a 400 MHz spectrometer, the chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). nih.gov The spectrum exhibits distinct signals corresponding to the protons on the benzothiophene (B83047) core and the tert-butylphenyl substituent. nih.gov The protons on the fused benzene (B151609) ring of the benzothiophene moiety typically appear as complex multiplets in the downfield region (around 7.3-7.9 ppm), while the protons of the 4-(tert-butyl)phenyl group also resonate in the aromatic region. nih.gov A characteristic sharp singlet, integrating to nine protons, is observed in the upfield region (around 1.3 ppm), which is indicative of the magnetically equivalent methyl protons of the tert-butyl group. nih.gov

Interactive Data Table: ¹H NMR Spectral Data for this compound nih.gov

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.97 – 7.89m1HAromatic H
7.84 – 7.73m1HAromatic H
7.69 – 7.62m1HAromatic H
7.54 – 7.49m2HAromatic H
7.48 – 7.45m2HAromatic H
7.38 – 7.36m2HAromatic H
1.31s9H-C(CH₃)₃

Spectrum recorded in CDCl₃ at 400 MHz. (m = multiplet, s = singlet)

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. While specific literature data for the target compound is sparse, analysis of closely related compounds such as 2-phenylbenzo[b]thiophene (B72322) reveals characteristic chemical shifts. rsc.org The spectrum would be expected to show distinct signals for all 20 carbon atoms. The quaternary carbon of the tert-butyl group would appear around 35 ppm, and the methyl carbons of this group would resonate near 31 ppm. The numerous aromatic carbons, including the substituted and unsubstituted positions on both the benzothiophene and phenyl rings, would be found in the downfield region, typically between 120 and 150 ppm. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high precision (typically to four or more decimal places), which allows for the determination of a unique elemental formula.

For a molecule like this compound with the chemical formula C₂₀H₂₀S, the theoretical monoisotopic mass can be calculated with high accuracy. Experimental determination is often performed using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer. rsc.orgdtu.dk

Fluorescence Spectroscopy for Quantitative Assessment of Photophysical Properties, including Quantum Yields

Fluorescence spectroscopy is employed to investigate the photophysical properties of this compound, specifically its ability to absorb and emit light. This characterization includes determining its absorption and emission maxima (λ_abs and λ_em) and its fluorescence quantum yield (Φ_F). The quantum yield is a critical parameter that quantifies the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.

The photophysical properties of 2-aryl-benzo[b]thiophenes can be highly dependent on their chemical environment and structure. While specific quantum yield data for the parent compound this compound is not prominently reported, studies on related structures provide valuable context. For example, some complex benzothieno[3,2-b]benzothiophene (BTBT) derivatives exhibit fluorescence, with one reported example having a quantum yield of 9%. acs.org This suggests that the core benzothiophene scaffold can be part of a fluorescent system.

Interestingly, the oxidized form of the target molecule, This compound 1,1-dioxide , is reported to be highly fluorescent, with a quantum yield that can be up to 1, indicating nearly perfect conversion of absorbed photons into emitted light. iucr.org This significant enhancement in fluorescence upon oxidation of the sulfur atom is a key characteristic and highlights the tunability of the photophysical properties of this class of compounds. The measurement of quantum yield is typically performed using a comparative method, referencing a well-characterized standard such as quinine (B1679958) sulfate. nih.gov

Interactive Data Table: Photophysical Properties of a Related Benzothiophene Derivative iucr.org

CompoundAbsorption Max (λ_abs)Emission Max (λ_em)Quantum Yield (Φ_F)
This compound 1,1-dioxideNot specifiedNot specifiedup to 1

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. This technique is crucial for understanding how the molecules pack in the solid state, which influences material properties.

While a specific crystal structure for this compound has not been reported in the surveyed literature, extensive crystallographic studies have been conducted on closely related 2-aryl-benzo[b]thiophene derivatives. nih.govnih.gov These studies reveal common structural motifs that are highly likely to be present in the target compound.

Key findings from the analysis of analogous structures include:

Planarity of the Benzothiophene Core: The fused benzothiophene ring system is consistently found to be essentially planar. nih.goviucr.org

Dihedral Angle: A significant structural parameter is the dihedral angle between the plane of the benzothiophene ring system and the plane of the 2-phenyl substituent. This angle is influenced by the substituents on the phenyl ring and by crystal packing forces. In various derivatives, this angle can range from nearly coplanar to significantly twisted. nih.gov

Intermolecular Interactions: The crystal packing is typically governed by weak intermolecular forces such as C—H···π interactions and, if other functional groups are present, hydrogen bonds. nih.gov These interactions dictate the supramolecular assembly of the molecules in the crystal.

The analysis of these related structures provides a robust model for predicting the solid-state conformation of this compound, anticipating a planar benzothiophene core with a specific torsional angle relative to the tert-butylphenyl ring.

Future Research Directions and Unaddressed Challenges

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of 2-arylbenzo[b]thiophenes has traditionally relied on methods that sometimes involve harsh reaction conditions, expensive catalysts, or generate significant waste. Future research will increasingly focus on the development of more sustainable and efficient synthetic protocols.

Current research highlights several promising avenues. One-pot synthesis methodologies, which reduce the number of intermediate purification steps, are highly desirable. An example is the synthesis of 2-aroylbenzo[b]thiophen-3-ols from 2-mercaptobenzoic acid and aryl bromomethyl ketones in the presence of triethylamine, which proceeds in a single step with high yields. nih.gov Green chemistry principles are also being applied, such as the use of environmentally friendly solvents like ethanol (B145695) and non-toxic, readily available reagents. For instance, the synthesis of halogenated thiophenes has been achieved using sodium halides as the halogen source in ethanol, which is a significant improvement over traditional halogenating agents. nih.gov

Future efforts in this area should aim to:

Develop catalytic systems with higher turnover numbers and selectivity , minimizing the need for expensive and toxic heavy metals.

Explore the use of renewable starting materials and solvents , reducing the environmental footprint of the synthesis.

Investigate flow chemistry approaches , which can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes.

Design one-step syntheses for 2-substituted benzo[b]thiophenes that are both energy-efficient and produce high yields, such as processes that can be performed at ambient temperatures.

Table 1: Comparison of Synthetic Methodologies for Benzothiophene (B83047) Derivatives

MethodAdvantagesDisadvantagesSustainability Aspect
Traditional Cyclization Well-established, versatileOften requires harsh conditions, stoichiometric reagentsLow
Palladium-Catalyzed Cross-Coupling High efficiency and selectivityUse of expensive and potentially toxic metal catalystModerate
One-Pot Reactions Reduced workup and waste, time-efficientCan be challenging to optimize for complex moleculesHigh
Green Chemistry Approaches Use of non-toxic reagents and solvents, milder conditionsMay have limitations in substrate scope and yieldHigh

Exploration of Novel Derivatization Strategies and Analogues

The functionalization of the 2-(4-(tert-butyl)phenyl)benzo[b]thiophene core is crucial for tuning its physicochemical and biological properties. The tert-butyl group on the phenyl ring already provides good solubility in organic solvents, a desirable property for applications in organic electronics. Future research will focus on introducing a wider variety of functional groups to create novel analogues with tailored properties.

One key area of exploration is the synthesis of the this compound 1,1-dioxide derivative. This can be achieved by oxidizing the parent compound with hydrogen peroxide in formic acid. rsc.org This modification significantly alters the electronic properties of the molecule and can enhance its performance in specific applications.

Further derivatization strategies to be explored include:

Introduction of electron-donating and electron-withdrawing groups onto the benzothiophene or the phenyl ring to systematically tune the HOMO/LUMO energy levels for applications in organic electronics.

Synthesis of chalcone- and hydrazone-based derivatives , which have shown promise as cholinesterase inhibitors and antimicrobial agents, respectively. nih.govrsc.org

Creation of halogenated analogues , as halogen atoms can influence molecular packing in the solid state and participate in halogen bonding, which can be exploited in crystal engineering for materials science.

Development of tetrahydrobenzo[b]thiophene analogues , which have demonstrated significant antioxidant potency. nih.gov

Table 2: Potential Novel Analogues and Their Targeted Applications

AnalogueDerivatization StrategyPotential Application
1,1-Dioxide Derivative Oxidation of the sulfur atomElectron-transporting material in organic electronics
Chalcone (B49325) Hybrids Addition of an α,β-unsaturated carbonyl systemMedicinal chemistry (e.g., enzyme inhibitors)
Halogenated Derivatives Introduction of F, Cl, Br, or I atomsMaterials science (crystal engineering), Medicinal chemistry
Tetrahydro- a nalogues Reduction of the thiophene (B33073) ringMedicinal chemistry (e.g., antioxidants)

Integration of Advanced Computational Modeling for Predictive Design in Research

Computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool for the rational design of new materials and molecules. In the context of this compound and its analogues, computational studies can provide valuable insights into their electronic structure, reactivity, and potential applications, thereby guiding synthetic efforts and reducing the need for extensive trial-and-error experimentation.

Recent studies have utilized DFT to investigate the properties of various benzothiophene derivatives. For instance, DFT calculations have been employed to:

Elucidate the reaction mechanisms of synthetic pathways, such as the Friedlander reaction for the formation of fused pyridine (B92270) derivatives of benzothiophene. mdpi.com

Predict the global reactivity descriptors, such as HOMO-LUMO energy gaps, which are crucial for understanding the electronic properties and potential applications in organic electronics. nih.gov

Study the binding affinity of benzothiophene derivatives with biological targets, such as proteins, to predict their potential as therapeutic agents. nih.gov

Future research should leverage advanced computational modeling to:

Perform in silico screening of virtual libraries of this compound analogues to identify candidates with optimal properties for specific applications before their synthesis.

Predict the solid-state packing and morphology of thin films , which are critical for the performance of organic electronic devices.

Simulate the photophysical properties of novel derivatives to design more efficient materials for applications in photonics and sensors.

Develop accurate quantitative structure-activity relationship (QSAR) models to predict the biological activity of new analogues and guide the design of more potent and selective therapeutic agents.

Expanding Application Scope in Emerging Scientific Fields and Technologies

While benzothiophene derivatives have established applications in medicinal chemistry and organic electronics, there is significant potential to expand their use in other emerging scientific fields. The unique photophysical and electronic properties of the this compound scaffold make it an attractive candidate for a range of advanced applications.

Emerging areas where this compound and its derivatives could make a significant impact include:

Photonics and Optoelectronics : The inherent fluorescence of some benzothiophene derivatives suggests their potential use as emitters in organic light-emitting diodes (OLEDs) or as active components in organic solar cells and photodetectors. mdpi.combeilstein-journals.org Future research could focus on designing derivatives with tailored emission wavelengths and high quantum yields.

Sensors : The sensitivity of the electronic properties of the benzothiophene core to its local environment could be exploited for the development of chemical and biological sensors. nih.gov For example, derivatives could be designed to exhibit a change in fluorescence or conductivity upon binding to a specific analyte.

Smart Materials : The ability to tune the properties of this compound through derivatization opens up possibilities for creating "smart" materials that respond to external stimuli such as light, heat, or pH.

The continued exploration of this versatile compound and its analogues, driven by sustainable synthetic methods, innovative derivatization strategies, and predictive computational modeling, promises to yield exciting new discoveries and applications in a wide range of scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-(tert-Butyl)phenyl)benzo[b]thiophene, and how do reaction conditions influence yield?

  • Methodological Answer : A Pd-catalyzed coupling of 2-iodothiophenol with aryl halides is a robust method, achieving moderate-to-good yields (50–75%) under mild conditions (80°C, 12–24 hrs). Key factors include catalyst choice (Pd(OAc)₂ with Xantphos ligand) and solvent selection (toluene/DMF mixtures). This method avoids harsh reagents and enables scalability . Alternative routes, such as Suzuki-Miyaura coupling or Friedel-Crafts alkylation, may require optimization of steric hindrance from the tert-butyl group, which can reduce yields .

Q. How should researchers characterize this compound derivatives to confirm structural integrity?

  • Methodological Answer : Combine NMR (¹H/¹³C) for regiochemical confirmation, HRMS for molecular weight validation, and X-ray crystallography for absolute configuration. For example, single-crystal X-ray studies (e.g., CCDC 706123) reveal planarity of the benzo[b]thiophene core and dihedral angles between substituents, critical for electronic property analysis . IR spectroscopy can confirm functional groups (e.g., C–S stretching at ~680 cm⁻¹) .

Q. What are the common spectral contradictions observed in benzo[b]thiophene derivatives, and how can they be resolved?

  • Methodological Answer : Discrepancies in ¹H NMR splitting patterns (e.g., para-substituted aryl protons) may arise from dynamic rotational barriers induced by the tert-butyl group. Variable-temperature NMR (VT-NMR) or computational modeling (DFT) can clarify conformational dynamics . For mass spectrometry, isotopic patterns of sulfur (⁴% ³⁴S) must be accounted for to avoid misassignment .

Advanced Research Questions

Q. How can researchers design experiments to probe the fluorescence properties of this compound derivatives?

  • Methodological Answer : Measure fluorescence quantum yields (Φ) using integrating sphere setups with reference standards (e.g., quinine sulfate). Solvatochromic studies in solvents of varying polarity (e.g., hexane to DMSO) can reveal charge-transfer transitions. For example, derivatives with electron-withdrawing groups exhibit Φ up to 0.92 in non-polar solvents due to suppressed non-radiative decay . Time-resolved fluorescence (TCSPC) quantifies excited-state lifetimes for structure-property correlations .

Q. What computational strategies are effective for modeling the electronic structure of this compound in ligand-receptor studies?

  • Methodological Answer : Use DFT (B3LYP/6-31G*) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps). Docking simulations (AutoDock Vina) into cannabinoid receptor CB1 (PDB: 5U09) require parameterization of sulfur-π interactions and tert-butyl hydrophobicity. MD simulations (AMBER) assess binding stability over 100 ns trajectories .

Q. How can researchers address contradictions in biological activity data for benzo[b]thiophene-based cannabinoid ligands?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., CB1 vs. CB2 selectivity) may stem from assay conditions (e.g., membrane lipid composition). Standardize protocols using TR-FRET (Tag-lite®) with recombinant receptors. Validate false positives via counter-screens (e.g., β-arrestin recruitment assays). SAR studies should systematically vary substituents (e.g., tert-butyl vs. methoxy) to isolate steric/electronic effects .

Q. What experimental and analytical challenges arise in scaling up this compound synthesis, and how can they be mitigated?

  • Methodological Answer : Batch heterogeneity in Pd-catalyzed reactions can occur due to inadequate mixing or ligand degradation. Use flow chemistry with immobilized catalysts (e.g., Pd on Al₂O₃) to improve reproducibility. Monitor reaction progress via inline FTIR or Raman spectroscopy. Purification challenges (e.g., tert-butyl group-induced crystallization issues) may require high-pressure recrystallization or chiral stationary-phase HPLC .

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